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molecular formula C9H8F3NO2 B8600756 Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Cat. No. B8600756
M. Wt: 219.16 g/mol
InChI Key: FUDDWUMJNHBDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

To a stirred solution of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide (6.54 g, 24.8 mmol, Step-2) in tetrahydrofuran (80 mL) is added dropwise 1.06M methylmagnesium bromide (46.7 mL, 49.5 mmol) at 0° C. The reaction mixture is stirred at room temperature for 1.5 hours. The reaction mixture is poured into saturated aqueous sodium hydrogen carbonate (100 mL) and extracted with ethyl acetate (300 mL). The organic layer is washed with water (100 mL×2) and dried over sodium sulfate and concentrated in vacuo. The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (1:1) to give 4.51 g (83% yield) of the title compound as colorless oil.
Name
N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:17])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[N:7][CH:6]=1.[CH3:19][Mg]Br.C(=O)([O-])O.[Na+]>O1CCCC1>[F:16][C:13]([F:14])([F:15])[CH2:12][O:11][C:8]1[N:7]=[CH:6][C:5]([C:4](=[O:17])[CH3:19])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide
Quantity
6.54 g
Type
reactant
Smiles
CON(C(C1=CN=C(C=C1)OCC(F)(F)F)=O)C
Name
Quantity
46.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic layer is washed with water (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(COC1=CC=C(C=N1)C(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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